molecular formula C17H16FNO4 B2805767 N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-fluorobenzamide CAS No. 1790710-95-0

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-fluorobenzamide

Cat. No.: B2805767
CAS No.: 1790710-95-0
M. Wt: 317.316
InChI Key: OPVHUOQVQVKLLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 2,3-dihydro-1,4-benzodioxin core linked via a hydroxyethyl chain to a 3-fluorobenzamide group. The benzodioxin moiety is a bicyclic ether system known for enhancing metabolic stability and bioavailability in pharmaceuticals . The 3-fluorobenzamide substituent introduces electronic and steric effects that may influence receptor binding or enzymatic interactions.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO4/c18-13-3-1-2-12(8-13)17(21)19-10-14(20)11-4-5-15-16(9-11)23-7-6-22-15/h1-5,8-9,14,20H,6-7,10H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVHUOQVQVKLLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by reacting catechol with ethylene glycol in the presence of an acid catalyst.

    Introduction of the Hydroxyethyl Group: The benzodioxin intermediate is then reacted with an appropriate epoxide, such as ethylene oxide, under basic conditions to introduce the hydroxyethyl group.

    Formation of the Fluorobenzamide Moiety: The final step involves the reaction of the hydroxyethyl-benzodioxin intermediate with 3-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The fluorobenzamide moiety can be reduced to form the corresponding amine.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-fluorobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Research: It can be used as a probe to study enzyme interactions and cellular pathways.

    Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active site residues, while the fluorobenzamide moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Pharmacological Targets

The benzodioxin scaffold is prevalent in medicinal chemistry. Below is a comparative analysis of key analogs:

Compound Name / Identifier Key Substituents Pharmacological Activity Source/Reference
Target Compound : N-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-fluorobenzamide 3-fluorobenzamide, hydroxyethyl linker Undisclosed (structural analogs suggest diverse targets) Synthesized derivatives
NDD-713 Cyclopropylmethoxy-methyl, β-hydroxypropylamino-ethoxy Selective β1-adrenoceptor antagonist Cardiovascular research
Trazpirobenum Difluoropropanamide, tetrahydrofuran-3-yl benzamide, indazol-oxy Glucocorticoid receptor agonist (anti-inflammatory) WHO INN List
Compound 4g 3',4'-(2-hydroxymethyl-1",4"-dioxino)flavone Antihepatotoxic (comparable to silymarin) Preclinical study
EGNN-predicted PD-1/PD-L1 inhibitor [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol Immunomodulation (scaffold hopping validated) AI-driven discovery
BF96269 Trifluoromethylphenyl, ethanediamide Undisclosed (structural analog) Commercial catalog

Key Structural and Functional Differences

  • Substituent Effects: The 3-fluorobenzamide group in the target compound contrasts with difluoropropanamide in trazpirobenum, which enhances GR binding . Fluorine atoms often improve metabolic stability and lipophilicity, but their position (e.g., meta in benzamide vs. propionamide) alters target specificity. The hydroxyethyl linker in the target compound is shorter than the β-hydroxypropylamino-ethoxy chain in NDD-713, a β1-antagonist . Longer linkers may improve receptor engagement in cardiovascular targets. Scaffold Hopping: The EGNN model identified benzodioxin-based PD-1/PD-L1 inhibitors with a methylphenyl-methanol group, demonstrating the scaffold's versatility in immunotherapy .
  • Activity Trends :

    • Antihepatotoxic activity in Compound 4g correlates with a hydroxymethyl group on the dioxane ring, suggesting that polar substituents enhance liver-protective effects. The target compound lacks this feature.
    • Trazpirobenum and related GR agonists incorporate indazol-oxy and tetrahydrofuran-3-yl groups, which are critical for GR binding .

Research Findings and Structure-Activity Relationships (SAR)

  • β1-Adrenoceptor Antagonists: NDD-713/825 derivatives show that cyclopropylmethoxy and ethoxy groups optimize selectivity for β1 over β2 receptors .
  • GR Agonists : The difluoropropanamide moiety in trazpirobenum enhances potency by forming hydrogen bonds with GR’s ligand-binding domain .
  • Antihepatotoxic Agents : Flavones with hydroxymethyl-dioxane (e.g., 4g) reduce SGOT/SGPT levels by 40–50% in rats, outperforming coumarin analogs .

Data Tables

Table 1: Molecular Properties of Selected Benzodioxin Derivatives

Compound Molecular Weight Key Functional Groups Therapeutic Area
Target Compound ~333.3 g/mol* 3-fluorobenzamide, hydroxyethyl Undisclosed
NDD-713 Not disclosed Cyclopropylmethoxy, β-hydroxypropyl Cardiovascular
Trazpirobenum ~630.6 g/mol Difluoropropanamide, indazol-oxy Anti-inflammatory
Compound 4g ~352.3 g/mol Hydroxymethyl-dioxane, flavone Hepatoprotective

*Estimated based on structural formula.

Table 2: Pharmacological Efficacy Benchmarks

Compound Model System Key Efficacy Metric Reference
Compound 4g CCl4-induced rat hepatotoxicity 45% reduction in SGOT/SGPT
Trazpirobenum In vitro GR binding IC50 = 1.2 nM (GR agonist)
EGNN-predicted inhibitor PD-1/PD-L1 assay SoftMax score = 0.8285 (high potency)

Biological Activity

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-fluorobenzamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its antitumor and antimicrobial properties alongside relevant synthesis methods and pharmacological studies.

  • Molecular Formula : C20H22N2O4
  • Molecular Weight : 370.40 g/mol
  • CAS Number : 1430611-23-6

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, revealing significant antitumor and antimicrobial properties.

Antitumor Activity

Recent studies have demonstrated that derivatives of benzodioxin compounds exhibit notable antitumor activity. The compound was tested against several cancer cell lines using both two-dimensional (2D) and three-dimensional (3D) culture methods:

Cell Line IC50 (μM) in 2D Assay IC50 (μM) in 3D Assay
A5496.26 ± 0.3320.46 ± 8.63
HCC8276.48 ± 0.1116.00 ± 9.38
NCI-H358Not specifiedNot specified

These results indicate that the compound shows higher potency in 2D assays compared to 3D assays, suggesting a need for further exploration of its mechanisms in more complex biological environments .

Antimicrobial Activity

In addition to its antitumor effects, the compound has also been tested for antimicrobial properties against common pathogens such as E. coli and S. aureus. The results indicated promising antibacterial activity, with some derivatives showing significant inhibition of bacterial growth .

Synthesis Methods

The synthesis of this compound involves several steps:

  • Starting Material Preparation : The synthesis begins with the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with various acylating agents.
  • Formation of Benzamide Derivative : The benzamide structure is formed by reacting the intermediate with fluorinated acyl groups.
  • Purification : The final product is purified through recrystallization or chromatography.

Case Studies

One notable case study involved the application of this compound in a preclinical model for lung cancer treatment. The study highlighted its potential as a lead compound for further development due to its selective toxicity towards cancer cells while sparing normal cells .

Q & A

Q. What are the typical synthetic routes for N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-fluorobenzamide?

The compound is synthesized via multi-step organic reactions. Key steps include:

  • Condensation of 2,3-dihydro-1,4-benzodioxin-6-amine with 3-fluorobenzoyl chloride under basic conditions (e.g., NaHCO₃) to form the amide bond .
  • Hydroxyethyl group introduction via nucleophilic substitution or oxidation-reduction sequences. Polar solvents (DMF) and bases (LiH) are often used to optimize yields .
  • Purification involves recrystallization or column chromatography, with structural confirmation via ¹H-NMR, IR, and elemental analysis .

Q. How is the structural identity of this compound validated experimentally?

  • ¹H-NMR : Characteristic peaks include aromatic protons (δ 6.5–7.6 ppm), hydroxyethyl signals (δ 4.2–4.3 ppm), and fluorobenzamide resonances (δ 8.2–8.3 ppm for -NHCO) .
  • IR : Key absorption bands at ~3243 cm⁻¹ (N-H), ~1719 cm⁻¹ (C=O), and ~1379 cm⁻¹ (S=O if sulfonamide derivatives are present) .
  • CHN Analysis : Validates molecular formula consistency (e.g., C₁₇H₁₆FNO₄) .

Q. What is the primary biological activity reported for this compound?

The compound exhibits α-glucosidase inhibitory activity (IC₅₀: 81–95 μM), making it a candidate for type 2 diabetes research. Activity is assessed via enzyme inhibition assays using p-nitrophenyl-α-D-glucopyranoside as a substrate, with acarbose (IC₅₀: 37.38 μM) as a positive control .

Q. Which substituents enhance its α-glucosidase inhibition?

  • Electron-donating groups (e.g., 3,4-dimethylphenyl in derivatives 7i and 7k) improve activity, likely due to enhanced hydrophobic interactions with the enzyme’s active site .
  • Meta-fluorine on the benzamide moiety increases binding affinity compared to ortho- or para-substituted analogs .

Q. What analytical methods are used to assess purity and stability?

  • HPLC : Monitors purity (>95%) using C18 columns and acetonitrile/water gradients .
  • Stability Studies : Conducted in PBS (pH 7.4) at 37°C, with degradation assessed via LC-MS over 24–72 hours .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent Optimization : DMF outperforms THF or DCM in amide coupling reactions due to better solubility of intermediates .
  • Temperature Control : Reactions at 25°C reduce side-product formation compared to elevated temperatures .
  • Catalyst Screening : LiH or NaH increases nucleophilic substitution efficiency by deprotonating hydroxyl groups .

Q. What structural insights explain its moderate α-glucosidase inhibition compared to acarbose?

  • Docking Studies : The benzodioxin moiety occupies a hydrophobic pocket near the enzyme’s catalytic site, but the lack of a glucose-mimicking structure (as in acarbose) reduces competitive binding efficiency .
  • Kinetic Analysis : Lineweaver-Burk plots suggest mixed-type inhibition , indicating binding to both free enzyme and enzyme-substrate complexes .

Q. How do data inconsistencies in IC₅₀ values across studies arise?

  • Enzyme Source Variability : Recombinant vs. tissue-extracted α-glucosidase may exhibit differing sensitivities .
  • Assay Conditions : pH (6.8 vs. 7.0) and incubation time (30 vs. 60 minutes) alter inhibitory potency measurements .

Q. What strategies can overcome off-target effects in biological assays?

  • Selectivity Profiling : Test against related enzymes (e.g., β-glucosidase, amylase) to rule out cross-reactivity .
  • Proteomic Studies : Use affinity chromatography or thermal shift assays to identify unintended protein targets .

Q. How does this compound compare to structurally similar benzodioxin derivatives?

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide : Lower α-glucosidase inhibition (IC₅₀ > 100 μM) due to reduced hydrophobicity .
  • Fluorine Substitution : The 3-fluorobenzamide group enhances metabolic stability compared to chloro or methyl analogs .

Methodological Recommendations

  • SAR Studies : Systematically modify substituents (e.g., halogens, alkyl chains) and evaluate activity trends using QSAR models .
  • Mechanistic Elucidation : Employ stopped-flow kinetics or X-ray crystallography to resolve binding modes .
  • In Vivo Validation : Use streptozotocin-induced diabetic models to assess glucose-lowering efficacy and toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.